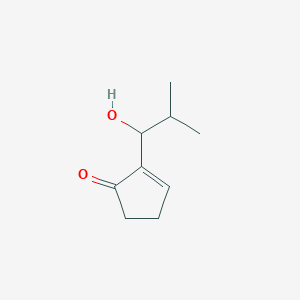
Pyridine, 2,2'-diselenobis[6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,2’-diselenobis[6-methyl-] is an organoselenium compound characterized by the presence of two selenium atoms linked to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[6-methyl-] typically involves the reaction of 6-methylpyridine with selenium reagents. One common method is the reaction of 6-methylpyridine with diselenium dichloride in the presence of a base, such as triethylamine, under an inert atmosphere. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of Pyridine, 2,2’-diselenobis[6-methyl-] may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2,2’-diselenobis[6-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the diselenide bond to selenol groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions.
Major Products: The major products formed from these reactions include selenoxide derivatives, selenol compounds, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,2’-diselenobis[6-methyl-] has several scientific research applications:
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Pyridine, 2,2’-diselenobis[6-methyl-] involves its ability to interact with biological molecules through the selenium atoms. Selenium can form selenoenzymes that play a crucial role in redox reactions and antioxidant defense mechanisms. The compound can also interact with nucleophiles, leading to the formation of selenoethers and other derivatives that modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
Selenopyridines: These compounds contain selenium atoms linked to a pyridine ring and share similar chemical properties.
Selenophenes: These are selenium-containing heterocycles with a structure similar to thiophenes.
Selenoethers: Compounds with selenium atoms linked to ether groups.
Uniqueness: Pyridine, 2,2’-diselenobis[6-methyl-] is unique due to its specific structure, which allows for versatile chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
153871-76-2 |
|---|---|
Molekularformel |
C12H12N2Se2 |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
2-methyl-6-[(6-methylpyridin-2-yl)diselanyl]pyridine |
InChI |
InChI=1S/C12H12N2Se2/c1-9-5-3-7-11(13-9)15-16-12-8-4-6-10(2)14-12/h3-8H,1-2H3 |
InChI-Schlüssel |
JDHGYWRGVFBAHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)[Se][Se]C2=CC=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)

![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)


![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)


![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)
